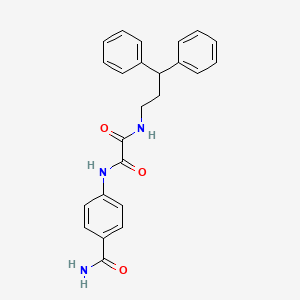

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

説明

特性

IUPAC Name |

N'-(4-carbamoylphenyl)-N-(3,3-diphenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c25-22(28)19-11-13-20(14-12-19)27-24(30)23(29)26-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,25,28)(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOBKTWIZVSXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of 4-aminobenzamide with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:

- Dissolve 4-aminobenzamide in anhydrous dichloromethane.

- Add oxalyl chloride dropwise to the solution while maintaining a low temperature (0-5°C).

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

- Add 3,3-diphenylpropylamine to the reaction mixture and continue stirring at room temperature.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as large-scale chromatography or crystallization.

化学反応の分析

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the amide groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-substituted derivatives.

科学的研究の応用

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecule. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide and related compounds, based on synthesis routes, substituent effects, and reported biological activities:

Key Observations:

Substituent Effects on Bioactivity: The carbamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to halogenated (e.g., 4-chlorophenyl in ) or adamantyl (e.g., ) substituents.

Synthetic Challenges :

- Dimerization issues (e.g., 23% in compound 16 ) are common in oxalamides with bulky substituents, suggesting similar challenges for the target compound.

- Yields for analogs vary widely (35–53% in ), highlighting the need for optimized coupling reagents or protecting-group strategies.

Biological Relevance :

- Thiazole-containing oxalamides (e.g., compound 15 ) exhibit antiviral activity, while adamantyl derivatives (e.g., ) target soluble epoxide hydrolase (sEH). The target compound’s diphenylpropyl group may favor interactions with hydrophobic enzyme pockets.

生物活性

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the reaction of 4-aminobenzamide with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The following steps outline the synthesis process:

- Preparation : Dissolve 4-aminobenzamide in anhydrous dichloromethane.

- Reaction : Add oxalyl chloride dropwise while maintaining a low temperature (0-5°C).

- Stirring : Allow the mixture to warm to room temperature and stir for several hours.

- Addition : Introduce 3,3-diphenylpropylamine and continue stirring.

- Purification : Purify the product via recrystallization or column chromatography.

This compound exhibits its biological activities primarily through interactions with specific molecular targets. It is believed to bind to proteins or enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions. This mechanism may lead to various therapeutic effects, including anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory processes. The exact pathways are still under investigation, but initial findings indicate potential applications in treating conditions associated with inflammation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| European Journal of Medicinal Chemistry | Investigated similar oxalamides for anticonvulsant properties; suggested further research on this compound for epilepsy treatment. |

| Molecular Characterization | Characterized using NMR spectroscopy and mass spectrometry; confirmed unique structural properties contributing to biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。